An In-depth Technical Guide to the Synthesis and Characterization of N-(p-Nitrophenyl)triphenylphosphine imide
An In-depth Technical Guide to the Synthesis and Characterization of N-(p-Nitrophenyl)triphenylphosphine imide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(p-Nitrophenyl)triphenylphosphine imide, a versatile iminophosphorane. The document is tailored for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the foundational principles of the Staudinger reaction, the primary synthetic route to this class of compounds, and provide a detailed, step-by-step protocol for its laboratory preparation. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Iminophosphoranes
Iminophosphoranes, also known as phosphine imides or aza-ylides, are a class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond (P=N). These compounds are highly valuable synthetic intermediates, most notably for their role in the aza-Wittig reaction, which allows for the formation of imines from carbonyl compounds.[1] The reactivity of the P=N bond also extends to reactions with carboxylic acids and acyl halides to produce N-substituted amides and imidoyl halides, respectively.[2]
N-(p-Nitrophenyl)triphenylphosphine imide is a specific iminophosphorane that incorporates an electron-withdrawing nitro group on the N-aryl substituent. This structural feature modulates the electronic properties and reactivity of the iminophosphorane, making it a subject of interest for various synthetic transformations. Its synthesis is a classic example of the Staudinger reaction, a mild and efficient method for the preparation of iminophosphoranes from organic azides and phosphines.[3][4]
Synthesis via the Staudinger Reaction
The Staudinger reaction, discovered by Hermann Staudinger, is a robust chemical reaction between an organic azide and a phosphine or phosphite to yield an iminophosphorane.[3] The reaction proceeds with the expulsion of dinitrogen gas and is known for its high yields and tolerance of a wide range of functional groups.[2]
Reaction Mechanism
The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate is typically unstable and undergoes a rearrangement through a four-membered ring transition state to release nitrogen gas and form the stable iminophosphorane.[1][2]
Caption: Mechanism of the Staudinger Reaction.
Experimental Protocol
This protocol details the synthesis of N-(p-Nitrophenyl)triphenylphosphine imide from triphenylphosphine and p-azidonitrobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Triphenylphosphine | 262.29 | 2.62 g | 10.0 |
| p-Azidonitrobenzene | 164.12 | 1.64 g | 10.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Diethyl ether | - | 100 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (2.62 g, 10.0 mmol) in 25 mL of dichloromethane.
-
Addition of Azide: To this stirring solution, add a solution of p-azidonitrobenzene (1.64 g, 10.0 mmol) in 25 mL of dichloromethane dropwise over 15 minutes at room temperature. The addition of the azide is often accompanied by the evolution of nitrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Product Isolation: Once the reaction is complete, reduce the solvent volume in vacuo. Add diethyl ether to the concentrated solution to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a vacuum oven to yield N-(p-Nitrophenyl)triphenylphosphine imide as a solid.
Characterization of N-(p-Nitrophenyl)triphenylphosphine imide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is employed for this purpose.
Physical Properties
| Property | Value |
| Molecular Formula | C₂₄H₁₉N₂O₂P |
| Molecular Weight | 398.40 g/mol |
| Appearance | Yellow solid |
| Melting Point | 169 °C[5] |
| Solubility | Soluble in chlorinated solvents, THF |
Spectroscopic Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(p-Nitrophenyl)triphenylphosphine imide is expected to show characteristic absorption bands.
Expected FT-IR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | Aromatic C-H stretching |
| ~1590 | N=O stretching of the nitro group[6] |
| ~1500, 1440 | Aromatic C=C stretching |
| ~1340 | P=N stretching |
| ~1110 | P-C (Aryl) stretching[7] |
| ~750, 690 | C-H out-of-plane bending (monosubstituted benzene) |
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. For N-(p-Nitrophenyl)triphenylphosphine imide, ¹H, ¹³C, and ³¹P NMR are particularly informative.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons of the triphenylphosphine and p-nitrophenyl groups. The protons on the p-nitrophenyl ring will appear as two distinct doublets due to their coupling. The protons of the triphenylphosphine moiety will appear as a complex multiplet in the aromatic region.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbons of the p-nitrophenyl group will be influenced by the electron-withdrawing nitro group.
-
³¹P NMR: Phosphorus-31 NMR is a highly sensitive technique for phosphorus-containing compounds.[10][11] N-(p-Nitrophenyl)triphenylphosphine imide is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of an iminophosphorane. The chemical shift provides direct evidence for the formation of the P=N bond.[12]
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of N-(p-Nitrophenyl)triphenylphosphine imide should show a molecular ion peak (M⁺) corresponding to its molecular weight of 398.40 g/mol .
Applications in Organic Synthesis
N-(p-Nitrophenyl)triphenylphosphine imide, as a representative iminophosphorane, is a valuable reagent in organic synthesis. Its primary application is in the aza-Wittig reaction , where it reacts with aldehydes and ketones to form imines. This reaction is a cornerstone for the synthesis of nitrogen-containing heterocycles and other complex molecules.[2]
Caption: General workflow of the aza-Wittig reaction.
The presence of the p-nitrophenyl group can influence the reactivity and selectivity of these reactions, offering opportunities for fine-tuning synthetic strategies. Triphenylphosphine itself is a versatile reagent in a multitude of other organic transformations, including the Mitsunobu and Appel reactions.[13]
Conclusion
This technical guide has provided a detailed protocol for the synthesis of N-(p-Nitrophenyl)triphenylphosphine imide via the Staudinger reaction, a highly efficient and reliable method. The guide has also outlined a comprehensive analytical workflow for the characterization and purity assessment of the synthesized product, ensuring the integrity of experimental results. The utility of this iminophosphorane as a synthetic intermediate, particularly in the aza-Wittig reaction, underscores its importance in the field of organic synthesis. The principles and methodologies described herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of organophosphorus compounds.
References
-
Staudinger reaction - Wikipedia. Available at: [Link]
-
Staudinger Reaction - Organic Chemistry Portal. Available at: [Link]
-
Staudinger Reaction (Reduction) | OpenOChem Learn. Available at: [Link]
-
N-(p-Nitrophenyl)triphenylphosphine imide Properties - EPA. Available at: [Link]
-
¹H NMR spectra of trans-[bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)]. Available at: [Link]
-
Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Available at: [Link]
-
synthesis of triphenylphosphine and its industrial preparation methods - BDMAEE. Available at: [Link]
-
Triphenylphosphine - Organic Chemistry Portal. Available at: [Link]
-
Triphenylphosphine phenylimide - Wikipedia. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES - INIS-IAEA. Available at: [Link]
-
Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes - ResearchGate. Available at: [Link]
-
(PDF) Synthetic Applications of Triphenylphosphine - ResearchGate. Available at: [Link]
-
Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Phosphine, triphenyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available at: [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]
-
An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes - Open PRAIRIE - South Dakota State University. Available at: [Link]
-
1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm - ResearchGate. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
